N,N-Dimethyl-4-(quinolin-6-yl)aniline
Description
N,N-Dimethyl-4-(quinolin-6-yl)aniline is an aromatic amine derivative featuring a quinoline moiety linked to a dimethyl-substituted aniline group. This compound belongs to a class of molecules with applications in optoelectronics, fluorescence sensing, and organic synthesis. Its structure combines electron-donating dimethylamino groups with the electron-deficient quinoline system, enabling unique electronic properties such as intramolecular charge transfer (ICT) .
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-quinolin-6-ylaniline |
InChI |
InChI=1S/C17H16N2/c1-19(2)16-8-5-13(6-9-16)14-7-10-17-15(12-14)4-3-11-18-17/h3-12H,1-2H3 |
InChI Key |
SSUNTPKEXSZXNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Heterocyclic Substitutions: Replacing quinoline with thiophene (as in ) or pyrimidoindazole (as in ) alters absorption/emission profiles and reduces conjugation, impacting fluorescence properties.
- Spacer Groups : Ethynyl linkers (e.g., ) enable extended π-conjugation, facilitating twisted intramolecular charge transfer (TICT) with mega-Stokes shifts (>150 nm).
Optical and Fluorescence Properties
- Quantum Yields : Pyrimidoindazole derivatives (e.g., compound 4e ) exhibit ΦF up to 0.068, while TICT-based ethynyl analogs show temperature-dependent intensification, making them suitable for ratiometric thermometry .
- Absorption/Emission Shifts : Stokes shifts vary significantly; the ethynyl-linked compound exhibits shifts >150 nm due to TICT, whereas simpler analogs (e.g., ) display smaller shifts (~50–80 nm).
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